Boc-Tyr(po3bzl2)-OH
CAS No.:
Cat. No.: VC4013390
Molecular Formula: C28H32NO8P
Molecular Weight: 541.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H32NO8P |
|---|---|
| Molecular Weight | 541.5 g/mol |
| IUPAC Name | (2S)-3-[4-bis(phenylmethoxy)phosphoryloxyphenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C28H32NO8P/c1-28(2,3)36-27(32)29-25(26(30)31)18-21-14-16-24(17-15-21)37-38(33,34-19-22-10-6-4-7-11-22)35-20-23-12-8-5-9-13-23/h4-17,25H,18-20H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 |
| Standard InChI Key | ZZQAAAGYMATKRJ-VWLOTQADSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O |
Introduction
Chemical and Structural Properties of Boc-Tyr(PO3Bzl2)-OH
Molecular Characteristics
Boc-Tyr(PO3Bzl2)-OH has the molecular formula C28H32NO8P and a molecular weight of 541.5 g/mol . The compound features three distinct protective groups:
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A Boc group on the α-amino nitrogen, which prevents unwanted reactions at this site during peptide elongation.
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Two benzyl groups on the phosphate moiety, shielding the phosphorylated tyrosine side chain from premature dephosphorylation or side reactions .
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 91–93°C | |
| Boiling Point | 674.5±55.0°C (Predicted) | |
| Density | 1.266±0.06 g/cm³ | |
| pKa | 2.91±0.10 (Predicted) |
The low pKa value reflects the phosphate group's acidity, which influences solubility in aqueous and organic solvents during synthesis .
Spectroscopic Identification
31P-NMR spectroscopy is indispensable for monitoring phosphate protection. During SPPS, gel-phase 31P-NMR revealed that one benzyl group is selectively removed after two cycles of Boc deprotection with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM), while the second benzyl group remains intact even after 35 synthesis cycles . This partial lability necessitates careful handling to avoid unintended deprotection.
Synthesis and Incorporation into Peptides
Preparation of Boc-Tyr(PO3Bzl2)-OH
The synthesis involves a one-pot phosphorylation of Boc-protected tyrosine using dialkyl N,N-diethylphosphoramidites. This method, optimized for high yield and minimal side products, proceeds as follows :
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Phosphitylation: Reacting Boc-Tyr-OH with dibenzyl N,N-diethylphosphoramidite in the presence of 1H-tetrazole.
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Oxidation: Treating the intermediate with tert-butyl hydroperoxide (tBuOOH) to form the stable phosphate triester.
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Purification: Isolation via sodium bicarbonate extraction to obtain the sodium salt form .
Solid-Phase Peptide Synthesis (SPPS) Applications
Boc-Tyr(PO3Bzl2)-OH is widely used in SPPS for constructing phosphotyrosine-containing peptides. Key steps include:
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Coupling: Activated using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and N-methylmorpholine (NMM) in dimethylformamide (DMF) .
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Deprotection: Sequential TFA treatments (50% in DCM) remove the Boc group while retaining one benzyl phosphate protector .
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Global Deprotection: Final cleavage from the resin using TFA-thioanisole-TMSBr (trimethylsilyl bromide) removes remaining benzyl groups and liberates the phosphorylated peptide .
A study synthesizing a MAP kinase ERK2 fragment (residues 182–184) demonstrated quantitative incorporation of Boc-Tyr(PO3Bzl2)-OH without phosphothreonyl deletion, as confirmed by MALDI-MS .
Research Applications and Biological Insights
Mimicking Post-Translational Modifications
Phosphotyrosine residues are pivotal in signal transduction pathways such as:
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Receptor Tyrosine Kinase (RTK) Signaling: Synthetic peptides with Boc-Tyr(PO3Bzl2)-OH-derived phosphotyrosine mimic ligand-binding domains, enabling studies on EGFR (epidermal growth factor receptor) activation .
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SH2 Domain Interactions: Phosphopeptides help map binding affinities of SH2 domains, which recognize phosphorylated tyrosine motifs in proteins like STAT (signal transducer and activator of transcription) .
Enzyme Substrate Studies
Casein kinase II (CK2) assays using Boc-Tyr(PO3Bzl2)-OH-containing peptides revealed that phosphorylation alters substrate specificity by enhancing binding to positively charged enzyme pockets.
Comparative Analysis with Related Compounds
Boc-Tyr(Boc)-OH vs. Boc-Tyr(PO3Bzl2)-OH
Boc-Tyr(Boc)-OH (CAS 20866-48-2), another tyrosine derivative, protects the hydroxyl group with a Boc moiety instead of phosphate. Key differences include:
| Property | Boc-Tyr(Boc)-OH | Boc-Tyr(PO3Bzl2)-OH |
|---|---|---|
| Molecular Weight | 381.42 g/mol | 541.5 g/mol |
| Function | Hydroxyl protection | Phosphate protection |
| Applications | Non-phosphorylated studies | Phosphorylation studies |
Boc-Tyr(Boc)-OH is unsuitable for phosphorylation research but valuable for synthesizing unmodified tyrosine peptides .
Recent Methodological Advances
Formic Acid-Mediated Deprotection
A 2023 innovation replaced TFA with 20% formic acid in DCM for Boc removal, reducing side reactions and improving crude peptide purity by 15% .
Photocatalytic Decarboxylation
Visible-light-driven decarboxylation techniques now enable coupling of Boc-Tyr(PO3Bzl2)-OH with alkenes, facilitating synthesis of γ-amino acid derivatives for constrained peptide libraries .
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